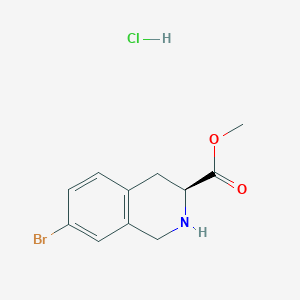

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Descripción general

Descripción

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromo-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the esterification process.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.

Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of several pharmaceuticals. Its structural features make it particularly valuable in the development of drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The bromine atom in its structure can enhance biological activity and selectivity towards specific targets in the central nervous system .

Neurotransmitter Research

Research has shown that derivatives of tetrahydroisoquinoline compounds can interact with neurotransmitter systems. Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride is utilized to investigate the mechanisms of action of neurotransmitters, aiding in the understanding of brain function and potential treatments for mental health conditions .

Biochemical Research

Mechanistic Studies

The compound is involved in studies aimed at elucidating the biochemical pathways related to neurotransmitter activity. Its derivatives have been studied for their effects on acetylcholinesterase and butyrylcholinesterase inhibition, which are crucial for understanding cognitive functions and developing treatments for cognitive impairments .

Organic Synthesis

Building Block for Complex Molecules

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride is employed as a building block in organic synthesis. It facilitates the creation of more complex molecules that may lead to the discovery of new compounds with therapeutic properties. This versatility is essential in drug discovery processes where novel structures are required .

Analytical Chemistry

Detection and Quantification

In analytical applications, this compound is used to develop methods for detecting and quantifying isoquinoline derivatives. Its unique chemical properties allow researchers to establish quality control measures in pharmaceutical manufacturing processes .

Material Science

Development of New Materials

The compound also finds applications in material science, particularly in creating polymers with specific properties suitable for coatings and adhesives. Its ability to modify material characteristics makes it valuable in developing innovative materials with enhanced performance .

Case Studies

Mecanismo De Acción

The mechanism of action of Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

7-bromo-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.

Methyl 3-carboxylate isoquinoline: A related compound with similar structural features.

Uniqueness

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its bromine atom and ester group make it a versatile intermediate for further functionalization and derivatization.

Actividad Biológica

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields.

- IUPAC Name : Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride

- Molecular Formula : C11H13BrClNO2

- Molecular Weight : 288.59 g/mol

- CAS Number : 2416218-25-0

This compound belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their complex structures and biological significance.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways .

2. Anticancer Activity

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. This compound induces apoptosis in cancer cells through caspase activation and has been evaluated in various cancer models .

3. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activities of THIQs are closely linked to their structural characteristics. Modifications at specific positions on the isoquinoline ring can enhance potency and selectivity against target proteins. For instance:

| Substituent Position | Effect on Activity |

|---|---|

| 7-Bromo | Increases neuroactivity |

| 3-Carboxylate | Enhances anticancer effects |

| Methyl Group | Improves solubility |

Understanding these relationships helps in designing more effective analogs with improved therapeutic profiles .

Case Study 1: Neuroprotection

A study published in Medicinal Chemistry highlighted the neuroprotective effects of THIQ analogs on neuronal cells subjected to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and improved cell viability through antioxidant mechanisms .

Case Study 2: Anticancer Activity

In a series of experiments assessing the efficacy of THIQ derivatives against leukemia cells, methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was found to induce apoptosis in a dose-dependent manner. The study concluded that this compound could serve as a lead for developing novel anticancer therapies targeting Bcl-2 proteins .

Propiedades

IUPAC Name |

methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKVSEPAXZUMQO-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.